Pallidol

Antioxidant Activity Reactive Oxygen Species Photodynamic Therapy

Pallidol is a tetracyclic stilbenoid resveratrol dimer with a unique bifunctional mechanism: potent singlet oxygen quenching (ka=1.71×10^10 M⁻¹s⁻¹) plus Nrf2 pathway activation. Unlike parthenocissin A or quadrangularin A, it upregulates phase 2 enzymes (HO-1, NQO1) at 30 μM. Serum-stable antiproliferative activity yields reproducible IC50 values. Ideal for ROS signaling, photodynamic therapy, and SAR derivative synthesis.

Molecular Formula C28H22O6
Molecular Weight 454.5 g/mol
CAS No. 1622292-61-8
Cat. No. B8271640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePallidol
CAS1622292-61-8
Molecular FormulaC28H22O6
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O
InChIInChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)26-20(27(23)28)10-18(32)12-22(26)34/h1-12,23-24,27-34H/t23-,24-,27+,28+/m1/s1
InChIKeyYNVJOQCPHWKWSO-ZBVBGGFBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pallidol (CAS 1622292-61-8): A Resveratrol Dimer with Selective Singlet Oxygen Quenching and Bifunctional Antioxidant Activity for Research Procurement


Pallidol (CAS 1622292-61-8), also known as Pallidol A, is a tetracyclic stilbenoid belonging to the class of resveratrol dimers . It is a naturally occurring polyphenol identified in red wine and various plant species, including Cissus pallida and Vitis vinifera . Structurally, it is a homodimer formed by the cyclodimerization of resveratrol monomers . Pallidol functions as a potent and selective singlet oxygen (1O2) quencher and exhibits antioxidant and antifungal activities [1]. It is primarily utilized in academic and pharmaceutical research as a high-purity reference standard for studies on oxidative stress, Nrf2 signaling, and natural product chemistry .

Why Pallidol (1622292-61-8) Cannot Be Substituted with Generic Resveratrol or Other Stilbenoid Dimers in Specialized Research


The resveratrol family of compounds, while sharing a common monomeric origin, displays profound functional divergence upon dimerization, rendering simple substitution among analogs inappropriate. Resveratrol and its various dimers exhibit distinct selectivity profiles against reactive oxygen species (ROS) and divergent capabilities in activating key cellular defense pathways [1]. Specifically, among the three naturally occurring resveratrol dimers—parthenocissin A (Par), quadrangularin A (Qua), and pallidol (Pal)—only pallidol is capable of activating the Nrf2/ARE signaling pathway, a master regulator of antioxidant enzyme expression [2]. This unique property establishes pallidol as a bifunctional antioxidant, unlike its counterparts which act solely as direct scavengers [2]. Furthermore, in biological matrices such as fetal bovine serum, pallidol retains its cytotoxic profile against cancer cell lines, whereas other potent dimers like ε-viniferin exhibit significantly diminished activity [3]. Therefore, substituting pallidol with resveratrol or another dimer would not only alter the mechanism of action but also likely compromise experimental outcomes dependent on specific antioxidant signaling or serum-stable activity.

Quantitative Evidence for Pallidol (1622292-61-8): Head-to-Head Performance vs. Resveratrol and Key Analogs


Singlet Oxygen Quenching: Comparative IC50 Values Among Resveratrol Dimers

Pallidol demonstrates a specific and potent capacity to quench singlet oxygen (1O2). A direct comparative study assessed the IC50 values of three resveratrol dimers for singlet oxygen scavenging, providing quantifiable differentiation [1]. The data shows that while all three dimers are selective singlet oxygen quenchers, quadrangularin A (Qua) is the most potent, with pallidol (Pal) and parthenocissin A (Par) showing similar but slightly higher IC50 values.

Antioxidant Activity Reactive Oxygen Species Photodynamic Therapy Natural Product Chemistry

Nrf2/ARE Pathway Activation: Pallidol's Unique Bifunctional Antioxidant Mechanism

A critical differentiator for pallidol is its exclusive ability among resveratrol dimers to activate the Nrf2/ARE signaling pathway. In a reporter cell line assay, only pallidol induced Nrf2 activation at a concentration of 30 μM, while parthenocissin A and quadrangularin A had no significant effect [1]. This functional divergence establishes pallidol as a bifunctional antioxidant—capable of both direct ROS scavenging and indirect activation of cellular defense mechanisms—unlike its counterparts which are solely direct antioxidants.

Nrf2 Signaling Antioxidant Response Element Phase II Enzymes Cellular Defense

Cytotoxic Activity in Serum: Pallidol's Stability Advantage Over ε-Viniferin

The performance of bioactive compounds in the presence of serum is a critical determinant for translating in vitro findings to more complex biological systems. In a study comparing the anti-cancer activity of resveratrol derivatives against human melanoma cell lines (HT-144 and SKMEL-28) and healthy fibroblasts (HDF), ε-viniferin and a novel dimer (6) showed lower IC50 values (higher potency) than resveratrol and pallidol in serum-free conditions [1]. However, the activity of ε-viniferin and dimer (6) was significantly decreased in the presence of fetal bovine serum (FBS), whereas the activity of resveratrol and pallidol was not [1].

Cancer Cell Lines Serum Stability In Vitro Pharmacology Drug Discovery

Antimicrobial Activity: Pallidol's Lack of Effect as a Valuable Control vs. Resveratrol-trans-Dihydrodimer

In the context of antimicrobial research, pallidol serves as a critical negative control. A study evaluating the antimicrobial properties of enzymatically synthesized resveratrol dimers found that resveratrol-trans-dihydrodimer was an effective antimicrobial against Gram-positive strains, with specific MIC values: B. cereus (MIC = 15.0 µM), Listeria (125.0 µM), and S. aureus (MIC = 62.0 µM), as well as against Gram-negative E. coli (MIC = 122.5 µM with an efflux pump inhibitor) [1]. In stark contrast, pallidol did not show significant antimicrobial activity against any tested strains under the same conditions [1].

Antimicrobial Activity Microbiology Mechanism of Action Enzymatic Oligomerization

Radical-Trapping Antioxidant (RTA) Activity: EC50 Comparison with Quadrangularin A and Resveratrol

The radical-trapping antioxidant (RTA) activity of pallidol has been systematically evaluated against key comparators, revealing significant differences in potency that guide experimental selection [1]. The study quantified the EC50 for inhibiting lipid peroxidation. Pallidol exhibits moderate activity (EC50 = 0.39 μM in one assay system), which is approximately 20-fold less potent than quadrangularin A in the same assay [1]. Furthermore, a direct comparison with the parent monomer resveratrol highlights the impact of dimerization: the difference in EC50 between two assay systems for pallidol is roughly 20-fold, whereas for resveratrol, the difference is almost 250-fold [1].

Radical Scavenging Kinetic Studies Lipid Peroxidation Structure-Activity Relationship

Physicochemical Properties: Solubility Profile of Pallidol Informs Formulation Strategy

The solubility profile of pallidol is a key consideration for experimental design and procurement of pre-formulated solutions. Authoritative vendor datasheets provide quantifiable and comparative information on this front. Pallidol is slightly soluble in water and practically insoluble in water [1]. It is, however, soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [2]. This solubility profile, typical for many polyphenolic natural products, is consistent with its calculated topological polar surface area (TPSA) of 121.00 Ų [3].

Solubility Formulation Drug Delivery Preclinical Development

Optimal Research and Industrial Applications for Pallidol (1622292-61-8) Based on Comparative Evidence


Investigating Nrf2-Dependent Cytoprotection and Bifunctional Antioxidant Mechanisms

For studies focused on the Nrf2/ARE pathway, pallidol is the only choice among resveratrol dimers. As demonstrated by Li et al. (2015) [1], only pallidol activated Nrf2 in a reporter cell line at 30 µM, while parthenocissin A and quadrangularin A were inactive. Researchers seeking to dissect the indirect (Nrf2-mediated) versus direct (scavenging) antioxidant effects should use pallidol as the primary tool compound. Its unique bifunctional profile, confirmed as a key finding in the study, makes it essential for research in oxidative stress, aging, and chronic disease models where Nrf2 modulation is a central hypothesis.

Use as a Serum-Stable Control for In Vitro to In Vivo Transition Studies

In cancer biology or pharmacology research where experimental design includes a transition from in vitro to ex vivo or in vivo models, pallidol is a superior candidate due to its stability in serum. The work by Nivelle et al. (2017) [2] showed that while ε-viniferin and a related dimer lost activity in the presence of fetal bovine serum, the activity of pallidol and resveratrol was unaffected. For studies on melanoma cell lines (HT-144, SKMEL-28) or other cancers, pallidol provides a reliable, stable phenotype, making it a more valuable reference compound for pharmacokinetic and efficacy studies than serum-labile analogs.

Antimicrobial Mechanism Studies: Use as a Structurally-Related Negative Control

Researchers investigating the antimicrobial mechanism of resveratrol-trans-dihydrodimer require a structurally similar but inactive control to validate their findings. The AIChE study by Mora-Pale et al. (2013) [3] provides definitive evidence that pallidol is inactive against a panel of Gram-positive and Gram-negative bacteria (e.g., B. cereus, S. aureus, E. coli) under conditions where resveratrol-trans-dihydrodimer exhibits potent activity (MIC values from 15-125 µM). Pallidol is therefore the ideal negative control to demonstrate that observed antimicrobial effects (e.g., ATP accumulation, DNA content decrease) are specific to the active dimer and not a general property of the stilbenoid scaffold.

Intermediate Potency Antioxidant for Lipid Peroxidation Studies

For quantitative studies on lipid peroxidation, pallidol offers a useful intermediate potency on the spectrum of radical-trapping antioxidants. The systematic evaluation by Matsuura et al. (2015) [4] quantified pallidol's EC50 at ~0.39 µM. This places it as less potent than quadrangularin A (~0.21 µM) but far more potent than resveratrol (~12.6 µM). More importantly, pallidol exhibits ~20-fold assay-to-assay variability, compared to resveratrol's extreme ~250-fold variability. This predictable performance makes pallidol a more reliable tool compound for mechanistic studies on lipid peroxidation inhibition, allowing for more consistent and interpretable results compared to the highly variable monomer.

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36 linked technical documents
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